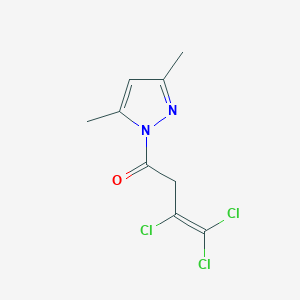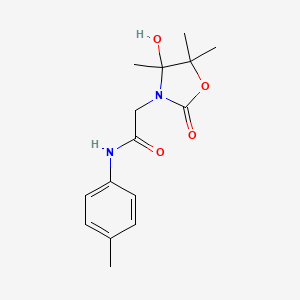
octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
Übersicht
Beschreibung
Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate, commonly known as QNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. QNB is a carbamate derivative that has been synthesized through various methods and has been extensively studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
QNB acts as a competitive antagonist of muscarinic acetylcholine receptors by binding to the receptor site and preventing acetylcholine from binding. This results in a decrease in the activity of these receptors, which can lead to a variety of physiological effects depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
QNB has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine-induced contractions in smooth muscle, the inhibition of acetylcholine-induced secretion in salivary glands, and the inhibition of acetylcholine-induced stimulation of the heart. Additionally, QNB has been shown to have antipsychotic effects and has been used to treat conditions such as schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
QNB has several advantages for use in laboratory experiments, including its high potency and specificity for muscarinic receptors. However, QNB also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research involving QNB, including the development of novel drugs that target muscarinic receptors, the study of the role of these receptors in various physiological processes, and the investigation of the potential therapeutic uses of QNB in various diseases and conditions. Additionally, further research is needed to fully understand the potential side effects and toxicity of QNB and to develop safe and effective protocols for its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
QNB has been widely used in scientific research for its potential use as a pharmacological tool, particularly in neuroscience. QNB is a potent antagonist of muscarinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory, attention, and movement control. QNB has been used to study the role of muscarinic receptors in these processes and to develop novel drugs that target these receptors.
Eigenschaften
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-methylbenzoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-7-9-15(10-8-14)18(22)20-19(23)24-13-16-5-4-12-21-11-3-2-6-17(16)21/h7-10,16-17H,2-6,11-13H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRMNNFYYOTKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)OCC2CCCN3C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-methylbenzoyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(dipropylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B4302644.png)
![2'-ethyl-1,3-dimethyl-6'-nitro-1'-propyl-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4302648.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302658.png)
![1,5'-dibenzyl-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302664.png)
![1-benzyl-3'-ethyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302667.png)
![1-benzyl-3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302668.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4302675.png)




![2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole](/img/structure/B4302722.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302729.png)
![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302747.png)